N-(3-CHLORO-2-METHYLPHENYL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
N-(3-Chloro-2-methylphenyl)-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide: is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a sulfonamide group attached to a benzene ring substituted with isopropyl groups and a chloromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are commonly employed.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly in the development of antibiotics or anti-inflammatory agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets:
Molecular Targets: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of bacterial growth or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-methylphenyl)benzenesulfonamide
- N-(3-Chloro-4-fluorophenyl)benzenesulfonamide
- N-(2-Chloroethyl)benzenesulfonamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of multiple isopropyl groups and a chloromethylphenyl group distinguishes it from other sulfonamides, potentially offering unique interactions with biological targets.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO2S/c1-13(2)17-11-18(14(3)4)22(19(12-17)15(5)6)27(25,26)24-21-10-8-9-20(23)16(21)7/h8-15,24H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUSTAUOTWOLJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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